molecular formula C12H10ClFN2S B1509636 4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine CAS No. 1112937-23-1

4-(4-Chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine

Cat. No. B1509636
Key on ui cas rn: 1112937-23-1
M. Wt: 268.74 g/mol
InChI Key: KNEBYEIWIJCDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08263769B2

Procedure details

131 g of 4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine, 103.8 g of N-bromosuccinimide and 7.98 g of azobisisobutyronitrile were dissolved in 850 ml of dichloroethane. The resulting mixture was refluxed for 2 hours, cooled to room temperature, and washed successively with 800 ml of water, 50 g of sodium metabisulfite in 950 ml of water and 500 ml of brine. The resulting solution was concentrated under a reduced pressure and crystallized at 5° C. in 391 ml of isopropanol to obtain the white compound, and the compound was washed with 50 ml of isopropanol at 5° C. to obtain the white title compound (150.7 g, yield: 89%).
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
103.8 g
Type
reactant
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[C:14]([F:15])=[C:13]([CH2:16][CH3:17])[N:12]=[CH:11][N:10]=2)=[CH:4][CH:3]=1.[Br:18]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>ClC(Cl)C>[Br:18][CH:16]([C:13]1[C:14]([F:15])=[C:9]([S:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[N:10]=[CH:11][N:12]=1)[CH3:17]

Inputs

Step One
Name
Quantity
131 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=NC=NC(=C1F)CC
Name
Quantity
103.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
7.98 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
850 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed successively with 800 ml of water, 50 g of sodium metabisulfite in 950 ml of water and 500 ml of brine
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized at 5° C. in 391 ml of isopropanol
CUSTOM
Type
CUSTOM
Details
to obtain the white compound
WASH
Type
WASH
Details
the compound was washed with 50 ml of isopropanol at 5° C.

Outcomes

Product
Name
Type
product
Smiles
BrC(C)C1=NC=NC(=C1F)SC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 150.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.